molecular formula C8H16NO5P B1668501 Cgp 39551 CAS No. 127910-32-1

Cgp 39551

カタログ番号: B1668501
CAS番号: 127910-32-1
分子量: 237.19 g/mol
InChIキー: OKDOWCKDTWNRCB-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

CGP 39551の合成には、(E)-(±)-2-アミノ-4-メチル-5-ホスホノ-3-ペンテノ酸の調製を行い、その後エステル化してエチルエステルを形成します。主な手順は以下のとおりです。

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することを含みます。これには、反応条件の最適化、工業グレードの試薬の使用、一貫した品質と収率を確保するための連続フロープロセスが含まれます。

化学反応の分析

反応の種類

CGP 39551は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

    酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

    置換: さまざまな求核剤を、目的の生成物に応じて、置換反応で使用できます。

主要生成物

これらの反応から形成される主要な生成物は、官能基が修飾されたthis compoundのさまざまな誘導体であり、異なる薬理作用を示す可能性があります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

CGP 39551 has been shown to exhibit potent NMDA receptor antagonism, which is crucial for its therapeutic effects. Key findings include:

  • Binding Affinity : this compound demonstrates a Ki value of approximately 35 nM for NMDA receptor binding, indicating strong competitive inhibition of NMDA-sensitive L-[3H]-glutamate binding in rat brain tissues .
  • In Vivo Effects : In rodent models, this compound effectively blocked NMDA-induced neuronal firing without affecting responses to other excitatory neurotransmitters such as quisqualate or kainate .

Table 1: Comparative Binding Affinities of NMDA Receptor Antagonists

CompoundKi Value (nM)Mechanism
This compound35Competitive NMDA antagonist
CGP 37849220Competitive NMDA antagonist
D-AP5Not specifiedCompetitive NMDA antagonist
CPPNot specifiedCompetitive NMDA antagonist

Epilepsy and Seizure Management

Research indicates that this compound can suppress seizure activity in animal models. It demonstrated an effective dose (ED50) of approximately 4 mg/kg when administered orally to block maximal electroshock-induced seizures . This suggests its potential utility as an anticonvulsant agent.

Developmental Studies

A significant study examined the effects of developmental NMDAR antagonism using this compound on metabolic and behavioral outcomes in mice exposed to aspartame (ASP). The findings revealed that early-life treatment with this compound normalized insulin intolerance induced by ASP exposure, highlighting its role in modulating glucose metabolism and behavior .

Table 2: Effects of this compound on Behavioral and Metabolic Outcomes

Treatment GroupInsulin IntoleranceBehavioral Changes
ControlNormalNormal
ASPIncreasedHyperlocomotion
ASP + this compoundNormalizedAltered compared to controls

Mechanistic Insights

Studies have explored the molecular mechanisms through which this compound exerts its effects. For instance, it was found to influence gene expression related to neurosteroidogenesis and stress responses in the hypothalamus and adrenal glands . This suggests that this compound may modulate neuroendocrine pathways involved in stress and metabolic regulation.

Case Study: Gene Expression Analysis

In a study investigating the impact of ASP exposure combined with developmental NMDAR antagonism, researchers identified differentially expressed genes (DEGs) in the hypothalamus and adrenal glands. The analysis revealed:

  • Hypothalamus : Significant changes in genes related to neurogenesis and stress response.
  • Adrenal Glands : Upregulation of genes involved in steroid metabolism under combined treatment conditions .

作用機序

CGP 39551は、イオンチャネル型グルタミン酸受容体の一種であるNMDA受容体を競合的に阻害することで効果を発揮します。受容体に結合することで、グルタミン酸による受容体の活性化を防ぎ、それによってニューロンへのカルシウムイオンの流入を阻害します。 この阻害は、ニューロンの興奮性を低下させ、発作の発生を防ぎます . 分子標的はNMDA受容体サブユニットであり、関与する経路は主にカルシウムシグナル伝達とシナプス可塑性に関連しています .

類似化合物との比較

類似化合物

CGP 39551の独自性

This compoundは、その強力な経口活性とNMDA受容体の競合的阻害により独自です。他のNMDA受容体拮抗薬とは異なり、this compoundは良好な薬物動態プロファイルを有することが示されており、治療用途における有望な候補となっています。

生物活性

CGP 39551 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been investigated for its potential therapeutic effects in various neurological conditions. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for treatment in neurological disorders.

Pharmacological Properties

This compound is structurally related to CGP 37849 and has been evaluated for its ability to inhibit NMDA receptor activity. Research indicates that this compound exhibits weaker activity at NMDA receptor recognition sites compared to its analog CGP 37849. Both compounds were found to be weak or inactive at 18 other receptor binding sites, highlighting their specificity for NMDA receptors .

Binding Affinity

The binding affinity of this compound was assessed through radioligand binding experiments. The compound was shown to inhibit L-[3H]-glutamate binding to postsynaptic density fractions in rat brain, although with less potency than CGP 37849. The inhibitory activity of this compound is associated with the trans configuration of the molecule .

This compound acts primarily by blocking NMDA receptor-mediated excitatory neurotransmission, which is implicated in various neurophysiological processes. In vitro studies demonstrated that this compound selectively antagonized NMDA-evoked increases in neuronal firing rates in hippocampal slices, indicating its potential role in modulating synaptic plasticity and excitability .

Case Studies and Experimental Findings

  • Anticonvulsant Effects : In a study using the amygdala-kindled rat model, this compound was evaluated alongside other anticonvulsants. While it demonstrated some anticonvulsant effects, these were significantly weaker compared to traditional antiepileptic drugs like carbamazepine .
  • Behavioral Impact : The administration of this compound resulted in behavioral changes in kindled rats, including ataxia and hyperactivity, suggesting that while it may have therapeutic potential, it also carries risks of adverse effects .
  • Developmental Studies : Research examining the effects of developmental NMDAR antagonism with this compound found that it influenced gene expression related to hypothalamic neurogenesis and adrenal steroid metabolism. This suggests that early exposure to NMDA antagonists can have lasting effects on neuroendocrine function .

Comparative Analysis

The following table summarizes key findings from studies on this compound compared to other NMDA receptor antagonists:

CompoundBinding Affinity (Ki)Anticonvulsant ActivityBehavioral Effects
This compoundWeaker than CGP 37849WeakAtaxia, hyperactivity
CGP 37849Ki = 220 nMModerateSimilar behavioral effects
MK-801StrongerStrongSignificant behavioral changes
CarbamazepineNot applicableStrongMinimal adverse effects

特性

IUPAC Name

[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDOWCKDTWNRCB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211432
Record name 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127910-32-1
Record name 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127910-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP 39551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127910-32-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 39551
Reactant of Route 2
Reactant of Route 2
Cgp 39551
Reactant of Route 3
Cgp 39551
Reactant of Route 4
Cgp 39551
Reactant of Route 5
Cgp 39551
Reactant of Route 6
Reactant of Route 6
Cgp 39551

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。